Saquinavir Hydroxy-tert-butylamide
Description
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJGICLIMLWFB-UGJKXSETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Characterization of Hiv 1 Protease As a Therapeutic Target
Structural Biology of Aspartyl Proteases: General Principles and HIV-1 Protease Specificity
HIV-1 protease belongs to the aspartyl protease family, a class of enzymes that utilizes a pair of aspartic acid residues for catalysis. proteopedia.orgresearchgate.net Unlike cellular aspartyl proteases, which are typically monomeric proteins with two domains, HIV-1 protease is a homodimer, composed of two identical 99-amino acid subunits. wikipedia.orgresearchgate.netproteopedia.org
The structure of the mature HIV-1 protease is C2 symmetric. pnas.org The two subunits come together to form a single, shared active site located at the dimer interface. wikipedia.orgproteopedia.org This active site contains the highly conserved catalytic triad (B1167595) sequence Asp-Thr-Gly (residues 25, 26, and 27). wikipedia.orgresearchgate.net Each monomer contributes one Asp25 residue to the active site, and both are essential for the enzyme's catalytic function. wikipedia.orgresearchgate.net The active site is situated within a tunnel-like cavity, which is covered by two flexible β-hairpin loops, known as flaps. proteopedia.orgresearchgate.net
| Feature | Description | Residues Involved |
| Class | Aspartyl Protease (Retro-pepsin) | - |
| Quaternary Structure | Homodimer | Two identical 99-amino acid chains |
| Active Site | Located at the dimer interface | Asp25-Thr26-Gly27 from each monomer |
| Catalytic Residues | Two Aspartic Acid residues (Asp25 and Asp25') | Asp25 from each subunit |
| Flaps | Two flexible β-hairpin loops covering the active site | ~43-58 from each subunit |
Dimerization and Active Site Dynamics of HIV-1 Protease
The dimerization of the two HIV-1 protease monomers is an indispensable step for its enzymatic activity, as the active site is formed at the interface of the two subunits. researchgate.netpnas.org The dimer is held together by contacts at the N- and C-termini (residues 1-4 and 96-99) and the active site interface. researchgate.net Studies have shown that the dimerization process occurs in two steps: an initial interaction between the monomers at the active site interface creates a transient, unstable dimer, which is then stabilized by interactions at the termini interface. pnas.org The dissociation of the dimer results in a complete loss of catalytic activity. ebi.ac.uk
The active site itself is a dynamic region. The catalytic dyad, composed of Asp25 from one monomer and Asp25' from the other, must be in a specific ionization state to function. wikipedia.orgebi.ac.uk One aspartate residue is protonated, while the other is deprotonated. wikipedia.orgnih.gov This arrangement is crucial for the catalytic mechanism.
A defining feature of HIV-1 protease dynamics is the conformational flexibility of the two "flaps" (residues ~43-58) that cover the active site cavity. nih.govnih.gov These flaps are highly mobile and can exist in several conformations, often described as "closed," "semi-open," and "open". pnas.orgnih.gov
Closed Conformation: In the presence of a bound substrate or inhibitor, the flaps move to close over the active site, shielding it from the solvent and securing the ligand for catalysis. pnas.orgnih.gov
Semi-Open Conformation: Crystal structures of the unbound (apo) enzyme often show a "semi-open" state, where the flaps have moved away from the catalytic triad but are still in contact with each other. pnas.org
Open Conformation: A fully "open" conformation is necessary to allow substrates to enter the active site and for products to be released. proteopedia.orgnih.gov
This dynamic equilibrium between states is essential for the enzyme's function. pnas.org Molecular dynamics simulations and NMR spectroscopy have confirmed that the flaps, particularly their tips, are highly flexible, moving like rigid bodies hinged at the "flap elbows" (residues 37-41). pnas.org This motion is a critical aspect of substrate binding and catalysis. nih.gov
Substrate Recognition and Catalytic Mechanism of HIV-1 Protease
HIV-1 protease recognizes and cleaves specific peptide bonds within the viral Gag and Gag-Pol polyproteins. wikipedia.orgnih.gov The enzyme typically recognizes an eight-residue sequence, denoted P4 through P4', with the scissile (cleavable) bond located between the P1 and P1' residues. nih.gov The specificity of the protease is determined by the interactions between these substrate residues and the binding pockets within the enzyme's active site. nih.gov
The catalytic mechanism is characteristic of aspartyl proteases and relies on the two catalytic aspartate residues (Asp25 and Asp25'). ebi.ac.uk
Substrate Binding: The polypeptide substrate enters the active site, which is facilitated by the opening of the flaps. libretexts.org
Nucleophilic Attack: A water molecule, positioned between the two catalytic aspartates, acts as the nucleophile. libretexts.org The deprotonated Asp25 acts as a general base, abstracting a proton from the water molecule, thereby activating it. wikipedia.orgebi.ac.uk The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the scissile peptide bond in the substrate. wikipedia.org
Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate. proteopedia.org This intermediate is stabilized by hydrogen bonding with the protonated Asp25' residue, which acts as a general acid. wikipedia.orgebi.ac.uk
Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the C-N peptide bond. The nitrogen atom of the leaving group is protonated by the now-protonated Asp25. ebi.ac.uk
Product Release: The flaps open, allowing the two newly formed peptide products to be released from the active site. nih.gov
This intricate mechanism, dependent on the precise structure and dynamic nature of the enzyme, is the process that is blocked by protease inhibitors.
Q & A
Q. What experimental design principles optimize reproducibility in studies involving Saquinavir Hydroxy-tert-butylamide?
- Methodological Answer : Use factorial design to test critical variables (e.g., pH, temperature). Include internal controls (e.g., spiked recovery samples) and validate assays with independent replicates. Document all parameters (equipment model, software version) per FAIR data principles to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
